molecular formula C19H13BrN2O5S B4942217 7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE

7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE

Cat. No.: B4942217
M. Wt: 461.3 g/mol
InChI Key: JXBLKQXMTOCFPJ-UHFFFAOYSA-N
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Description

7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of bromine, nitrophenyl, thiazolidine, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE typically involves multi-step reactions. One common method starts with the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiosemicarbazone in the presence of anhydrous sodium acetate in dioxane. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted derivatives.

Scientific Research Applications

7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-bromo-3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5S/c20-13-5-4-11-9-15(19(24)27-16(11)10-13)17(23)21-6-7-28-18(21)12-2-1-3-14(8-12)22(25)26/h1-5,8-10,18H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLKQXMTOCFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=C(C=C(C=C3)Br)OC2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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